molecular formula C14H15BrN2OS B12326041 4(1H)-Quinazolinone, 6-bromo-2,3-dihydro-3-phenyl-2-thioxo-

4(1H)-Quinazolinone, 6-bromo-2,3-dihydro-3-phenyl-2-thioxo-

Cat. No.: B12326041
M. Wt: 339.25 g/mol
InChI Key: WIWMTWPJHBXXPY-UHFFFAOYSA-N
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Description

4(1H)-Quinazolinone, 6-bromo-2,3-dihydro-3-phenyl-2-thioxo- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinazolinone, 6-bromo-2,3-dihydro-3-phenyl-2-thioxo- typically involves multi-step organic reactions. Common starting materials include substituted anilines and isatoic anhydride. The reaction conditions often require specific catalysts, solvents, and temperature controls to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly halogenation, can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules.

Biology

Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicine, these compounds are explored for their therapeutic potential, including anti-inflammatory, analgesic, and antitumor activities.

Industry

Industrially, such compounds may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 6-bromo-2,3-dihydro-3-phenyl-2-thioxo- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-2-thioxo-
  • 4(1H)-Quinazolinone, 6-chloro-2,3-dihydro-3-phenyl-2-thioxo-
  • 4(1H)-Quinazolinone, 6-fluoro-2,3-dihydro-3-phenyl-2-thioxo-

Uniqueness

The uniqueness of 4(1H)-Quinazolinone, 6-bromo-2,3-dihydro-3-phenyl-2-thioxo- lies in its specific bromine substitution, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H15BrN2OS

Molecular Weight

339.25 g/mol

IUPAC Name

6-bromo-3-phenyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one

InChI

InChI=1S/C14H15BrN2OS/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-5,9,11-12H,6-8H2,(H,16,19)

InChI Key

WIWMTWPJHBXXPY-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1Br)C(=O)N(C(=S)N2)C3=CC=CC=C3

Origin of Product

United States

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